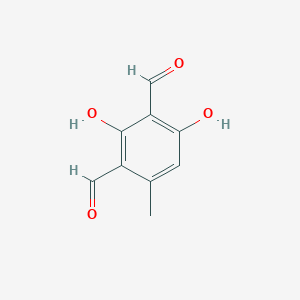
1,3-Benzenedicarboxaldehyde, 2,4-dihydroxy-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenedicarboxaldehyde, 2,4-dihydroxy-6-methyl- is a chemical compound that is commonly referred to as protocatechuic aldehyde. It is a natural product that is found in various plants and has been used in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, there has been an increasing interest in the scientific community to study the potential applications of protocatechuic aldehyde in various fields.
Mecanismo De Acción
The mechanism of action of protocatechuic aldehyde is not fully understood, but studies have suggested that it may work by modulating various signaling pathways in the body, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been shown to have a direct antioxidant effect by scavenging free radicals and reducing oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Protocatechuic aldehyde has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to have a protective effect on the liver and reduce the risk of liver damage. In addition, it has been shown to have a hypoglycemic effect and may be useful in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using protocatechuic aldehyde in lab experiments is that it is a natural product and has low toxicity. It is also readily available and can be easily synthesized or extracted from natural sources. However, one of the limitations of using protocatechuic aldehyde in lab experiments is that its mechanism of action is not fully understood, and more research is needed to fully understand its potential applications.
Direcciones Futuras
There are several future directions for the study of protocatechuic aldehyde. One area of interest is its potential applications in the treatment of cancer. Studies have shown that it may have anti-cancer properties and may be useful in the development of new cancer therapies. Another area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have suggested that it may have neuroprotective properties and may be useful in the development of new treatments for these diseases. Finally, there is also interest in studying the potential applications of protocatechuic aldehyde in the food industry, where it may be useful as a natural preservative or antioxidant.
In conclusion, protocatechuic aldehyde is a natural product that has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties, and may have potential applications in the treatment of various diseases. While more research is needed to fully understand its mechanism of action and potential applications, protocatechuic aldehyde is a promising compound that may have important implications for human health and well-being.
Métodos De Síntesis
Protocatechuic aldehyde can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and microbial fermentation. The most commonly used method is the extraction from natural sources, where the compound is isolated from plants such as Salvia miltiorrhiza, which is commonly used in traditional Chinese medicine.
Aplicaciones Científicas De Investigación
Protocatechuic aldehyde has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, it has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Studies have also suggested that protocatechuic aldehyde may have potential applications in the treatment of cardiovascular diseases, liver diseases, and diabetes.
Propiedades
Número CAS |
10209-57-1 |
|---|---|
Nombre del producto |
1,3-Benzenedicarboxaldehyde, 2,4-dihydroxy-6-methyl- |
Fórmula molecular |
C9H8O4 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
2,4-dihydroxy-6-methylbenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C9H8O4/c1-5-2-8(12)7(4-11)9(13)6(5)3-10/h2-4,12-13H,1H3 |
Clave InChI |
URPZJXUEQPBEPM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C=O)O)C=O)O |
SMILES canónico |
CC1=CC(=C(C(=C1C=O)O)C=O)O |
Sinónimos |
2,4-Dihydroxy-6-methyl-1,3-benzenedicarbaldehyde |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



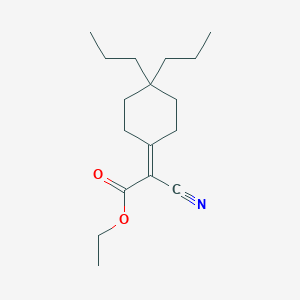


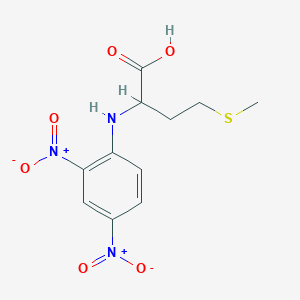



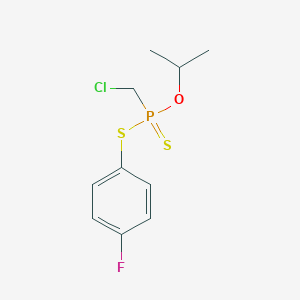

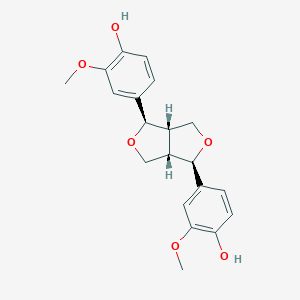
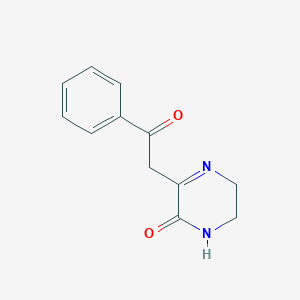
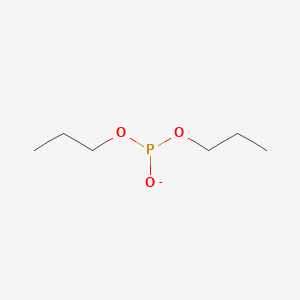
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B158578.png)
